

A Comparative Guide to Experimental and Theoretical Spectral Data of Phenylhydrazines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Butyl-1-phenylhydrazine**

Cat. No.: **B1282163**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical spectral data for phenylhydrazine derivatives. Due to the limited availability of published experimental data for **1-Butyl-1-phenylhydrazine**, this document uses the parent compound, phenylhydrazine, as a well-documented analogue for demonstrating the comparison between experimentally obtained and theoretically calculated spectral data. Additionally, predicted mass spectrometry data for **1-Butyl-1-phenylhydrazine** is included.

Data Presentation

The following tables summarize the experimental and theoretical spectral data for phenylhydrazine and **1-Butyl-1-phenylhydrazine**.

¹H NMR Spectral Data Comparison for Phenylhydrazine

Proton	Experimental Chemical Shift (δ , ppm) in CDCl_3	Theoretical Chemical Shift (δ , ppm)
NH	Broad signal, typically ~5.3-5.6	Calculated values vary depending on the computational method and solvent model.
NH ₂	Broad signal, typically ~3.6-4.0	Calculated values vary depending on the computational method and solvent model.
Aromatic C-H (ortho)	~6.8	Predicted values are generally calculated using Density Functional Theory (DFT).
Aromatic C-H (meta)	~7.2	Predicted values are generally calculated using Density Functional Theory (DFT).
Aromatic C-H (para)	~6.7	Predicted values are generally calculated using Density Functional Theory (DFT).

¹³C NMR Spectral Data Comparison for Phenylhydrazine

Carbon	Experimental Chemical Shift (δ , ppm) in CDCl_3 [1] [2]	Theoretical Chemical Shift (δ , ppm)
C-N	~150	Predicted values are generally calculated using DFT. [3]
Aromatic C (ortho)	~113	Predicted values are generally calculated using DFT. [3]
Aromatic C (meta)	~129	Predicted values are generally calculated using DFT. [3]
Aromatic C (para)	~120	Predicted values are generally calculated using DFT. [3]

FT-IR Spectral Data Comparison for Phenylhydrazine

Vibrational Mode	**Experimental Frequency (cm ⁻¹) **[4][5][6]	Theoretical Frequency (cm ⁻¹)
N-H Stretch (NH ₂)	Broad, ~3332	Calculated values are typically obtained from frequency calculations using computational chemistry software.
Aromatic C-H Stretch	~3000-3100	Calculated values are typically obtained from frequency calculations using computational chemistry software.
C=C Aromatic Ring Stretch	~1600, 1500	Calculated values are typically obtained from frequency calculations using computational chemistry software.
N-H Bend	~1600	Calculated values are typically obtained from frequency calculations using computational chemistry software.
C-N Stretch	~1250-1350	Calculated values are typically obtained from frequency calculations using computational chemistry software.

Mass Spectrometry Data Comparison

Experimental Data for Phenylhydrazine

m/z	Relative Intensity	Assignment
108	High	Molecular Ion $[M]^+$
93	Moderate	$[M-NH]^+$
77	High	$[C_6H_5]^+$
65	Moderate	$[C_5H_5]^+$
51	Moderate	$[C_4H_3]^+$

Theoretical Data for **1-Butyl-1-phenylhydrazine**

Adduct	m/z	Predicted Collision Cross Section (\AA^2)
$[M+H]^+$	165.13863	137.0
$[M+Na]^+$	187.12057	142.4
$[M-H]^-$	163.12407	141.2
$[M+NH_4]^+$	182.16517	157.4
$[M+K]^+$	203.09451	141.2

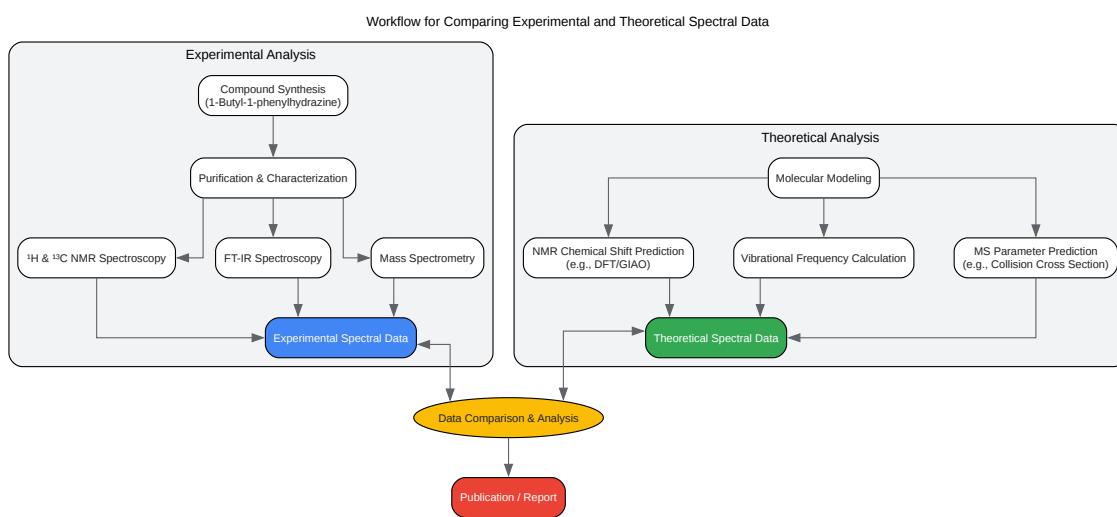
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of approximately 0.6-0.7 mL in an NMR tube. The spectrum is recorded on a spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate (for liquids). A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm^{-1} . The data is presented as transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and theoretical spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylhydrazine(100-63-0) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Phenylhydrazine(100-63-0) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Guide to Experimental and Theoretical Spectral Data of Phenylhydrazines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282163#comparing-experimental-vs-theoretical-spectral-data-for-1-butyl-1-phenylhydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com